N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-(3-Methoxyphenyl)isoxazol-3-yl)methanamine” is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It’s also known as "1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine" .
Molecular Structure Analysis
The molecular structure of this compound consists of an isoxazole ring attached to a methoxyphenyl group and a methanamine group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity
A structural analog of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide, identified as KRP-297, has been studied for its antihyperglycemic properties. It was identified as a promising candidate for the treatment of diabetes mellitus through a series of structure-activity relationship studies (Nomura et al., 1999).
Alzheimer's Disease Treatment
Research into derivatives of the compound has led to the discovery of selective inhibitors against histone deacetylase 6 (HDAC6), which are capable of decreasing phosphorylation and aggregation of tau proteins. Such compounds show potential in treating Alzheimer's disease by ameliorating impaired learning and memory in animal models (Hsueh-Yun Lee et al., 2018).
Labeling with Hydrogen Isotopes
The compound and related molecules have been labeled with hydrogen isotopes, such as deuterium and tritium, to study their behavior and distribution. This process aids in the development of drugs by understanding their metabolic pathways and degradation (Shevchenko et al., 2014).
Antitubercular Activity
Derivatives have also been synthesized and evaluated for their antitubercular activity. This includes the creation of compounds with potential effectiveness against Mycobacterium tuberculosis, providing a basis for developing new antitubercular agents (Dighe et al., 2012).
Anticancer Activity
Several derivatives have been evaluated for their selective antiproliferative activities against melanoma and hematopoietic cell lines, showing better activities compared to reference standards like sorafenib. These studies highlight the potential of such compounds in cancer therapeutics (Daseul Im et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-16-4-2-3-13(9-16)17-10-15(24-27-17)11-23-18(25)12-5-7-14(8-6-12)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCQBKFKIBTDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.